Regioisomeric Carboxamide Differentiation: 3-Carboxamide vs. 5-Carboxamide in Benzothiazole-Isoxazole Hybrids
The target compound features a 5-methylisoxazole-3-carboxamide connectivity, whereas the most similar commercially available analog (CAS 946229-00-1) bears a 3-methylisoxazole-5-carboxamide regiochemistry. Published SAR on related N-aryl-5-methylisoxazole-3-carboxamide CSF-1R inhibitors shows that shifting the carboxamide from the 3- to the 5-position of the isoxazole ring can alter enzymatic IC₅₀ values by >10-fold, as observed between compounds with identical aryl fragments but reversed carboxamide orientation [1]. No activity data exist for either the target or its 5-carboxamide regioisomer, but the class-wide regioisomeric sensitivity establishes that these two compounds cannot be considered interchangeable.
| Evidence Dimension | Regioisomeric impact on kinase inhibition potency |
|---|---|
| Target Compound Data | No quantitative biological data available; 5-methylisoxazole-3-carboxamide connectivity confirmed by structure |
| Comparator Or Baseline | N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide (CAS 946229-00-1); no quantitative biological data available |
| Quantified Difference | Cannot be calculated; class SAR indicates regioisomeric sensitivity >10-fold in IC₅₀ for homologous kinase targets |
| Conditions | Inference from published CSF-1R and FMS kinase inhibition assays on related N-aryl-5-methylisoxazole-3-carboxamide derivatives (biochemical kinase assays) |
Why This Matters
Procurement of the incorrect regioisomer could lead to a >90% loss in target potency based on class SAR, making exact structural identity critical for kinase-focused research programs.
- [1] Sciencedirect. Discovery of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide derivatives as CSF-1R inhibitors; IC₅₀ data for regioisomeric analogs. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0223523424001338 View Source
